1-Fluoro-2-methoxy-4-vinylbenzene

Description

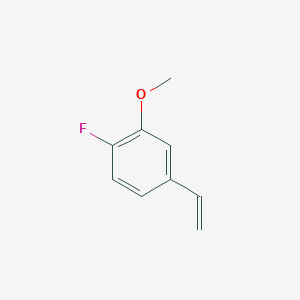

1-Fluoro-2-methoxy-4-vinylbenzene (CAS: 633335-94-1) is a fluorinated aromatic compound with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol . It features a methoxy group (-OCH₃) at position 2, a fluorine atom at position 1, and a vinyl (-CH=CH₂) substituent at position 4 on the benzene ring. This compound is primarily used in research settings, particularly in organic synthesis and materials science, due to its reactive vinyl group and electron-donating/withdrawing substituents. It is supplied as a solution (10 mM in DMSO or other solvents) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) .

Properties

IUPAC Name |

4-ethenyl-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHPHZZUACPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630220 | |

| Record name | 4-Ethenyl-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633335-94-1 | |

| Record name | 4-Ethenyl-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a fluorobenzene derivative. The synthesis typically includes the following steps:

Friedel-Crafts Acylation:

Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methoxy-4-vinylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

Common Reagents and Conditions:

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

Nitration: Nitric acid and sulfuric acid mixture.

Sulfonation: Sulfur trioxide in sulfuric acid.

Major Products:

Halogenated Derivatives: Such as 1-fluoro-2-methoxy-4-chlorobenzene.

Nitrated Derivatives: Such as 1-fluoro-2-methoxy-4-nitrobenzene.

Sulfonated Derivatives: Such as 1-fluoro-2-methoxy-4-sulfonic acid.

Scientific Research Applications

1-Fluoro-2-methoxy-4-vinylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy group can influence the compound’s electronic properties, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, and electronic effects. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂): Increase reactivity in electrophilic substitutions but reduce solubility in nonpolar solvents .

- Vinyl vs. Phenoxy groups: The vinyl group in the target compound enhances its utility in polymerization, while phenoxy-substituted analogues (e.g., 74483-53-7) are more stable and used in polymer additives .

- Nitro-substituted derivatives : Exhibit higher polarity and are often intermediates in explosives or agrochemical synthesis .

Physical and Chemical Properties

- Solubility : 1-Fluoro-2-methoxy-4-vinylbenzene requires solvent optimization (e.g., DMSO) for dissolution, whereas nitro-substituted analogues (e.g., 394-41-2) are less soluble in organic solvents due to polar nitro groups .

- Stability: The target compound degrades rapidly at room temperature, necessitating cryogenic storage. In contrast, phenoxy-substituted derivatives (e.g., 74483-53-7) are more stable under ambient conditions .

- Reactivity : The vinyl group enables participation in Diels-Alder or polymerization reactions, whereas nitro groups favor nucleophilic aromatic substitution .

Biological Activity

1-Fluoro-2-methoxy-4-vinylbenzene is an organic compound that has garnered attention in recent years due to its potential biological activities and applications. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a methoxy group on a vinyl-substituted benzene ring. The exploration of its biological activity is crucial for understanding its potential therapeutic uses and interactions with biological systems.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a vinyl group that enhances its reactivity, making it a candidate for various chemical reactions and biological interactions.

Biological Activity Overview

Research into the biological activities of this compound has indicated several potential areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibacterial agents.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound reveal its potential to inhibit cancer cell proliferation, particularly against breast cancer cell lines such as MCF-7.

- Interaction with Biological Targets : Molecular docking studies have indicated that this compound may interact with specific proteins involved in critical biological processes.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various extracts containing this compound against common bacterial strains. The results are summarized in Table 1.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 5 |

| Escherichia coli | 12 | 8 |

| Candida albicans | 10 | 6 |

These results indicate that this compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Cytotoxicity Assays

The cytotoxic effects of this compound were assessed using the MTT assay on MCF-7 breast cancer cells. The findings are presented in Table 2.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

At higher concentrations, the compound significantly reduces cell viability, indicating its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with DNA gyrase, an essential enzyme for bacterial DNA replication. The binding energy was calculated to be approximately -8.63 kcal/mol, indicating a stable interaction.

Case Studies

In a recent study published in Bioorganic Chemistry, researchers investigated the effects of various substituted phenolic compounds, including derivatives of vinylbenzene. The study highlighted that compounds similar to this compound exhibited notable antioxidant and antimicrobial activities, reinforcing the potential applications of this compound in pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.